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molecular formula C9H3BrF6O B1376969 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone CAS No. 1132701-00-8

3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone

Cat. No. B1376969
M. Wt: 321.01 g/mol
InChI Key: QRJHPNQWXZHJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318757B2

Procedure details

To a solution of 5.00 g of 2,2,2-trifluoro-5′-(trifluoromethyl)acetophenone in 1 mL of acetic acid and 6 mL of concentrated sulfuric acid, 3.54 g of 1,3-dibromo-5,5-dimethylhydantoin was added and the resultant mixture was stirred at 35° C. for 3.5 hours. After the completion of the reaction, the reaction mixture was charged into 60 mL of ice water and the resultant mixture was extracted with chloroform (30 mL×2). The organic phase was washed with a saturated sodium hydrogen carbonate aqueous solution (50 mL×1) and then dehydrated and dried over saturated saline and anhydrous magnesium sulfate in this order, and the solvent was distilled off under reduced pressure. The resultant residue was dissolved in 20 mL of hexane and an insoluble substance was filtered off, followed by distilling off the solvent under reduced pressure to obtain 6.50 g of the objective substance as a yellow oily substance. This substance was used in the next process as it was without being further purified.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][CH:6]=1)=[O:4].[Br:17]N1C(C)(C)C(=O)N(Br)C1=O>C(O)(=O)C.S(=O)(=O)(O)O>[Br:17][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[C:2]([F:15])([F:16])[F:1])[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)C1=CC=CC(=C1)C(F)(F)F)(F)F
Name
Quantity
3.54 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
60 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with chloroform (30 mL×2)
WASH
Type
WASH
Details
The organic phase was washed with a saturated sodium hydrogen carbonate aqueous solution (50 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over saturated saline and anhydrous magnesium sulfate in this order
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in 20 mL of hexane
FILTRATION
Type
FILTRATION
Details
an insoluble substance was filtered off
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 6.50 g of the objective substance as a yellow oily substance

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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